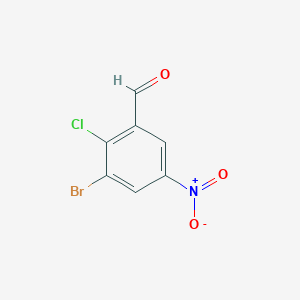
3-Bromo-2-chloro-5-nitrobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-chloro-5-nitrobenzaldehyde is an organic compound with the molecular formula C7H3BrClNO3. It is a derivative of benzaldehyde, featuring bromine, chlorine, and nitro functional groups. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-2-chloro-5-nitrobenzaldehyde can be synthesized through a multi-step process involving the bromination, chlorination, and nitration of benzaldehyde. The typical synthetic route involves:
Bromination: Benzaldehyde is first brominated using bromine in an appropriate solvent.
Chlorination: The brominated product is then chlorinated using a chlorinating agent such as thionyl chloride.
Nitration: Finally, the chlorinated product undergoes nitration using nitric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-chloro-5-nitrobenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromine, chlorine, and nitro).
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Condensation Reactions: It can undergo condensation reactions with amines to form Schiff bases.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Condensation: Primary amines in the presence of an acid catalyst.
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Schiff Bases: Condensation with amines forms Schiff bases, which are useful intermediates in organic synthesis.
Scientific Research Applications
3-Bromo-2-chloro-5-nitrobenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 3-Bromo-2-chloro-5-nitrobenzaldehyde is primarily based on its ability to undergo electrophilic aromatic substitution reactions. The electron-withdrawing groups (bromine, chlorine, and nitro) make the aromatic ring more susceptible to nucleophilic attack, facilitating various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-nitrobenzaldehyde: Similar structure but lacks the bromine atom.
3-Bromo-5-nitrobenzaldehyde: Similar structure but lacks the chlorine atom.
4-Bromo-3-nitrobenzaldehyde: Similar structure but with different positions of substituents.
Uniqueness
3-Bromo-2-chloro-5-nitrobenzaldehyde is unique due to the presence of both bromine and chlorine atoms along with the nitro group, which imparts distinct reactivity and properties compared to its analogs .
Properties
IUPAC Name |
3-bromo-2-chloro-5-nitrobenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNO3/c8-6-2-5(10(12)13)1-4(3-11)7(6)9/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKTROFDTWYKZEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)Cl)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
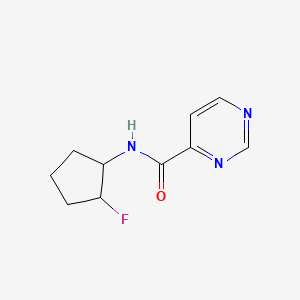
![N-[(2,4-Dimethoxyphenyl)methyl]-5-fluoro-4-methylpyridine-2-carboxamide](/img/structure/B2540203.png)
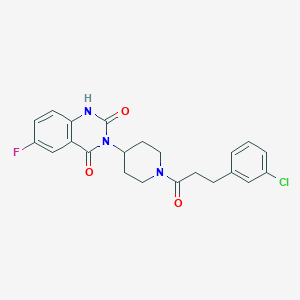

![1-phenyl-N-[5-(trifluoromethyl)pyridin-2-yl]cyclopentane-1-carboxamide](/img/structure/B2540206.png)
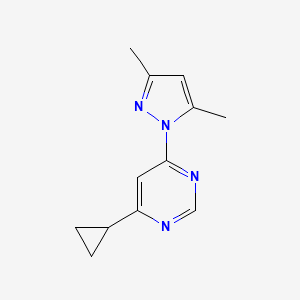
![N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]-4-phenyloxane-4-carboxamide](/img/structure/B2540213.png)
![1-Methyl-8-(2-methylphenyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2540214.png)
![[(3-ethylphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate](/img/structure/B2540215.png)
![9-Hydroxy-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-8-carboxylic acid](/img/structure/B2540216.png)
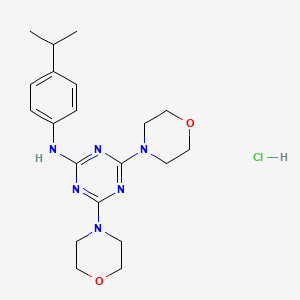
![1-(2-sulfamoylphenyl)-3-[2-(trifluoromethyl)-2H-1,3-benzodioxol-2-yl]urea](/img/structure/B2540220.png)
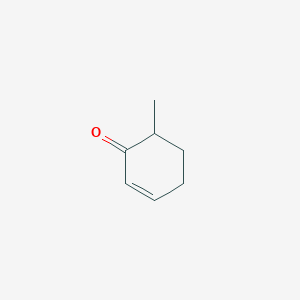
![2-Chloro-N-[1-(7-methoxyisoquinolin-1-yl)ethyl]acetamide](/img/structure/B2540223.png)
